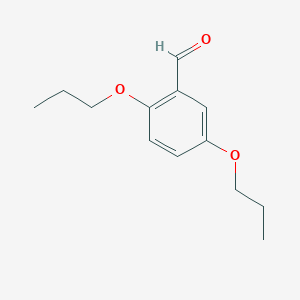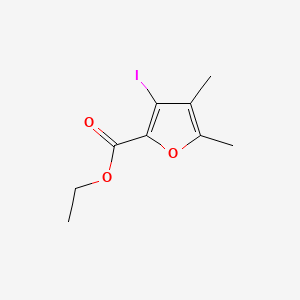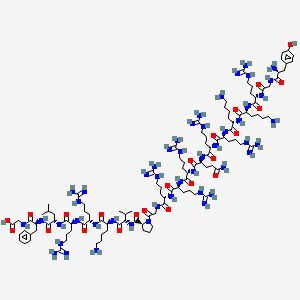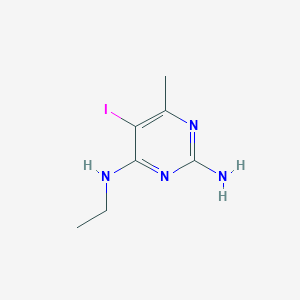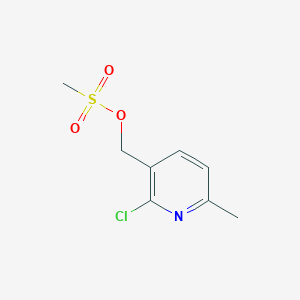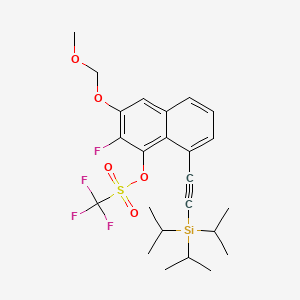
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide is a chemical compound with the molecular formula C11H8BrClN2O and a molecular weight of 299.55 g/mol . This compound is characterized by the presence of a bromo and chloro substituent on the isoquinoline ring, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide typically involves the bromination and chlorination of isoquinoline derivatives followed by acetamidation. The general synthetic route can be summarized as follows:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromo group at the desired position.
Chlorination: The brominated isoquinoline is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetamidation: The resulting bromo-chloro isoquinoline derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the isoquinoline ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1-bromoisoquinolin-3-yl)acetamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
N-(8-chloroisoquinolin-3-yl)acetamide:
N-(1-bromo-8-methylisoquinolin-3-yl)acetamide: Contains a methyl group instead of a chloro group, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in the presence of both bromo and chloro substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8BrClN2O/c1-6(16)14-9-5-7-3-2-4-8(13)10(7)11(12)15-9/h2-5H,1H3,(H,14,15,16) |
InChI Key |
DGQGIZSKWOIMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


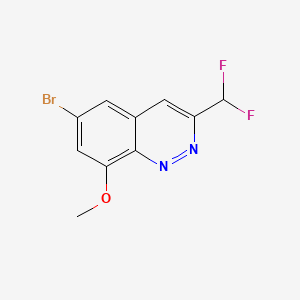
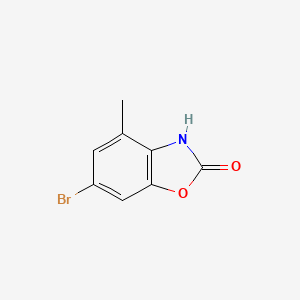
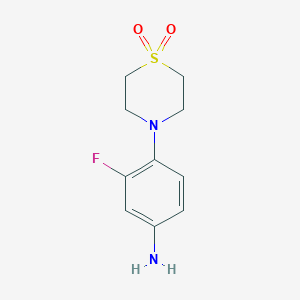
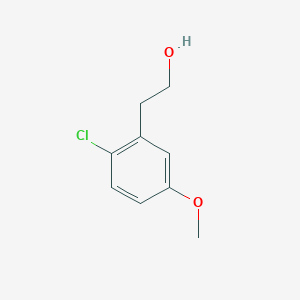

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
